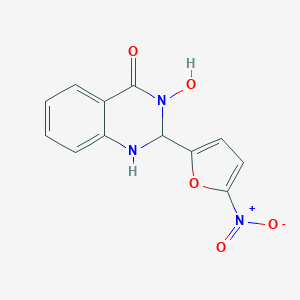
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound is synthesized using various methods and has been found to have promising applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes, which are involved in various metabolic pathways. It has also been found to bind to certain receptors in the body, which play a key role in various physiological processes.
Biochemical And Physiological Effects
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have various biochemical and physiological effects. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been found to inhibit the growth of cancer cells. It has been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions. Additionally, this compound has been found to have an impact on various physiological processes, including blood pressure regulation and immune system function.
Advantages And Limitations For Lab Experiments
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has several advantages for laboratory experiments. It is readily available and can be synthesized using various methods. This compound is stable and can be stored for long periods without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is toxic at high concentrations and requires careful handling. Additionally, it has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for experiments.
Future Directions
There are several future directions for research on 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential. Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand the molecular interactions of this compound with various enzymes and receptors in the body. Additionally, researchers are exploring the potential of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound has been synthesized using various methods and has been found to have promising applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of its mechanism of action.
Synthesis Methods
The synthesis of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is achieved using different methods. One of the commonly used methods involves the reaction of 5-nitrofurfural with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 5-nitrofurfural with o-phenylenediamine in the presence of a reducing agent. These methods have been optimized to yield high-quality products.
Scientific Research Applications
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have a wide range of applications in scientific research. It has been used in medicinal chemistry to develop new drugs with promising therapeutic potential. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in pharmacology to study the mechanism of action of various drugs.
properties
CAS RN |
17247-77-7 |
|---|---|
Product Name |
4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide |
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-hydroxy-2-(5-nitrofuran-2-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H9N3O5/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H |
InChI Key |
RWBZRODEPHPWKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O |
Other CAS RN |
98754-77-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



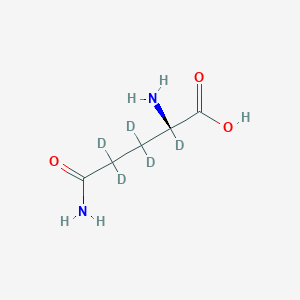
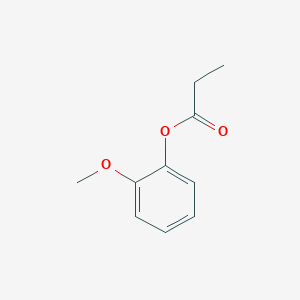

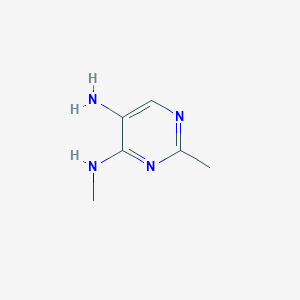
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
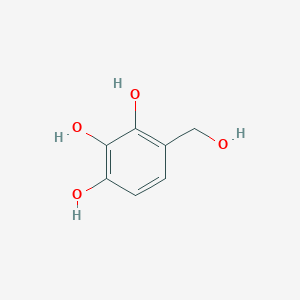
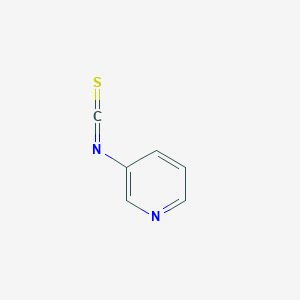
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
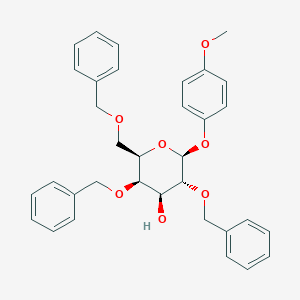
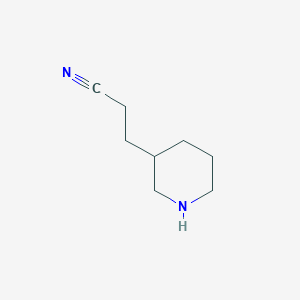
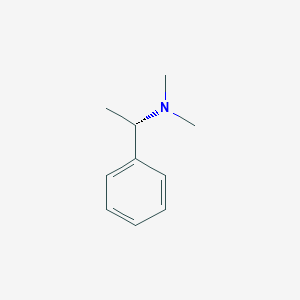
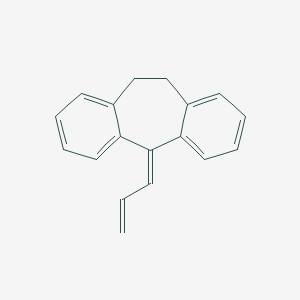
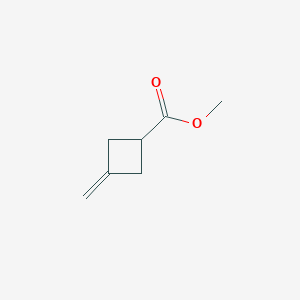
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)